molecular formula C19H13NO2S B371179 2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione CAS No. 62403-73-0

2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione

Cat. No.: B371179
CAS No.: 62403-73-0
M. Wt: 319.4g/mol
InChI Key: YQMVGURCJRYUAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines . One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing boron reagents and palladium catalysts . The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups in its structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the thienyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols or amines .

Scientific Research Applications

2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione has a wide range of applications in scientific research :

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione is unique due to the presence of both phenyl and thienyl groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

62403-73-0

Molecular Formula

C19H13NO2S

Molecular Weight

319.4g/mol

IUPAC Name

2-[(2-phenylthiophen-3-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C19H13NO2S/c21-18-15-8-4-5-9-16(15)19(22)20(18)12-14-10-11-23-17(14)13-6-2-1-3-7-13/h1-11H,12H2

InChI Key

YQMVGURCJRYUAU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=CS2)CN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CS2)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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